molecular formula C22H24N2O3 B12470201 N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

Cat. No.: B12470201
M. Wt: 364.4 g/mol
InChI Key: TZRBMJVRIHUIBQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is a complex organic compound with a unique structure It is characterized by the presence of a phenyl group substituted with two methyl groups, a dioxooctahydrocyclopropa[f]isoindole core, and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide typically involves multiple steps:

  • Formation of the Dioxooctahydrocyclopropa[f]isoindole Core: : This step involves the cyclization of a suitable precursor, such as a substituted phthalic anhydride, under acidic or basic conditions. The reaction may require elevated temperatures and the use of a catalyst to facilitate the cyclization process.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with the cyclopropa[f]isoindole core in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Formation of the Propanamide Side Chain: : The final step involves the reaction of the intermediate product with a suitable amine, such as propanamide, under mild conditions. This step may require the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into alcohols or amines.

  • Substitution: : The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens, such as chlorine or bromine, in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, such as iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.

  • Materials Science: : The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials. It can be used as a building block for the synthesis of materials with specific mechanical, thermal, and electrical properties.

  • Biological Research: : The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids. This research can provide insights into its mechanism of action and potential therapeutic applications.

  • Industrial Applications: : The compound can be used as an intermediate in the synthesis of other complex organic molecules. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide: Similar structure with an acetamide side chain instead of propanamide.

    N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)butanamide: Similar structure with a butanamide side chain instead of propanamide.

Uniqueness

N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of the dioxooctahydrocyclopropa[f]isoindole core, along with the 2,5-dimethylphenyl group and propanamide side chain, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide

InChI

InChI=1S/C22H24N2O3/c1-10-4-5-11(2)17(8-10)23-20(25)12(3)24-21(26)18-13-6-7-14(16-9-15(13)16)19(18)22(24)27/h4-8,12-16,18-19H,9H2,1-3H3,(H,23,25)

InChI Key

TZRBMJVRIHUIBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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